molecular formula C9H10INO2 B14813553 3-Cyclopropoxy-4-iodo-2-methoxypyridine

3-Cyclopropoxy-4-iodo-2-methoxypyridine

Cat. No.: B14813553
M. Wt: 291.09 g/mol
InChI Key: WXFJUUGPLVCPAV-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-iodo-2-methoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with cyclopropoxy, iodo, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-iodo-2-methoxypyridine typically involves the iodination of a pyridine derivative followed by the introduction of cyclopropoxy and methoxy groups. One common method involves the use of 3-iodopyridine as a starting material. The iodination can be achieved using iodine and a suitable oxidizing agent. Subsequent reactions introduce the cyclopropoxy and methoxy groups under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-iodo-2-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Cyclopropoxy-4-iodo-2-methoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-iodo-2-methoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-2-methoxypyridine
  • 3-Iodo-4-methoxypyridine
  • 2-Iodo-5-methoxypyridine

Uniqueness

3-Cyclopropoxy-4-iodo-2-methoxypyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

3-cyclopropyloxy-4-iodo-2-methoxypyridine

InChI

InChI=1S/C9H10INO2/c1-12-9-8(13-6-2-3-6)7(10)4-5-11-9/h4-6H,2-3H2,1H3

InChI Key

WXFJUUGPLVCPAV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1OC2CC2)I

Origin of Product

United States

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